Methyl 5-hydroxy-3-oxooctanoate
Description
Methyl 5-hydroxy-3-oxooctanoate is a β-keto ester derivative featuring a hydroxyl group at the C5 position and a ketone moiety at C2. This compound is notable for its asymmetric synthesis via catalytic methods.
Properties
CAS No. |
84465-71-4 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 5-hydroxy-3-oxooctanoate |
InChI |
InChI=1S/C9H16O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h7,10H,3-6H2,1-2H3 |
InChI Key |
OUHUZAIGFSTJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another synthetic route involves the oxidation of methyl 5-hydroxy-3-octenoate using an oxidizing agent like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are used to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Methyl 3,5-dioxooctanoate.
Reduction: Methyl 5-hydroxy-3-hydroxyoctanoate.
Substitution: Methyl 5-chloro-3-oxooctanoate, methyl 5-bromo-3-oxooctanoate.
Scientific Research Applications
Methyl 5-hydroxy-3-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-3-oxooctanoate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic processes, making it a valuable compound for studying biochemical pathways.
Comparison with Similar Compounds
Spectroscopic Data :
- ¹H-NMR and ¹³C-NMR : Peaks at δ = 0.2, 0.4 (alkyl protons), 54.9 (C-OH), 77.6 (C-O), 153.3 (ketone carbonyl), and 158.5 ppm (ester carbonyl) .
- IR : Strong absorptions at 2961 cm⁻¹ (C-H stretch), 1649 cm⁻¹ (ketone C=O), and 1090 cm⁻¹ (ester C-O) .
Comparison with Similar Compounds
Methyl 5-hydroxy-3-oxooctanoate shares structural and functional similarities with other methyl esters, particularly diterpene derivatives and bioactive esters. Below is a detailed comparison:
Structural Analogues in Natural Products
Several methyl esters identified in Austrocedrus chilensis resin () provide a basis for comparison:

Key Differences :
- Functional Groups: this compound uniquely combines a β-keto and hydroxyl group, enhancing its reactivity in aldol condensations compared to simpler esters like methyl salicylate .
- Synthesis: Unlike naturally isolated diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound is synthesized enantioselectively, enabling chiral drug intermediates .
Physical and Chemical Properties
Notes:
- The β-keto group in this compound increases susceptibility to nucleophilic attack, unlike methyl salicylate’s stable aromatic system .
- Diterpene esters (e.g., sandaracopimaric acid) exhibit higher molecular weights and lipophilicity, limiting their utility in aqueous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

